Hexadecanamide, N-(2,3-dihydroxypropyl)-2-oxo-
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Overview
Description
Hexadecanamide, N-(2,3-dihydroxypropyl)-2-oxo- is a chemical compound with the molecular formula C19H39NO3 It is a derivative of hexadecanamide, featuring a 2,3-dihydroxypropyl group and an oxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexadecanamide, N-(2,3-dihydroxypropyl)-2-oxo- typically involves the reaction of hexadecanamide with 2,3-dihydroxypropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of Hexadecanamide, N-(2,3-dihydroxypropyl)-2-oxo- may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Hexadecanamide, N-(2,3-dihydroxypropyl)-2-oxo- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Hexadecanamide, N-(2,3-dihydroxypropyl)-2-oxo- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Hexadecanamide, N-(2,3-dihydroxypropyl)-2-oxo- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Hexadecanamide, N-(2,3-dihydroxypropyl)-2-oxo- can be compared with other similar compounds, such as:
Hexadecanamide, N-(2,3-dihydroxypropyl)-: Lacks the oxo group, which may result in different chemical and biological properties.
Hexadecanamide, N-(2-hydroxyethyl)-: Features a different substituent, leading to variations in reactivity and applications.
Properties
CAS No. |
586946-71-6 |
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Molecular Formula |
C19H37NO4 |
Molecular Weight |
343.5 g/mol |
IUPAC Name |
N-(2,3-dihydroxypropyl)-2-oxohexadecanamide |
InChI |
InChI=1S/C19H37NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18(23)19(24)20-15-17(22)16-21/h17,21-22H,2-16H2,1H3,(H,20,24) |
InChI Key |
WLMDVVQEIYMUCB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)C(=O)NCC(CO)O |
Origin of Product |
United States |
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